Cas no 1198-30-7 (Isoquinoline-1-carbonitrile)

Isoquinoline-1-carbonitrile is a heterocyclic organic compound featuring a nitrile group attached to the 1-position of an isoquinoline scaffold. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and materials science. Its rigid aromatic framework and electron-withdrawing nitrile group enhance reactivity in nucleophilic substitution and cyclization reactions, making it valuable for constructing complex heterocycles. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility extends to catalysis and ligand design due to its ability to coordinate with metal centers. High purity grades are available for precision-driven research and industrial processes.
Isoquinoline-1-carbonitrile structure
Isoquinoline-1-carbonitrile structure
Product Name:Isoquinoline-1-carbonitrile
CAS No:1198-30-7
MF:C10H6N2
MW:154.168041706085
MDL:MFCD00134166
CID:41040
PubChem ID:306057
Update Time:2025-06-07

Isoquinoline-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline-1-carbonitrile
    • 1-Cyanoisoquinoline
    • 1-Isoquinolinecarbonitrile
    • Isoquinaldonitrile(6CI,7CI,8CI)
    • NSC 203335
    • 1-cyano-isoquinoline
    • BIDD:GT0021
    • 1-Isoquinolinecarbonitrile, 99%
    • Y94LJ44YSD
    • Z212046230
    • CS-0041586
    • HMS547I02
    • DTXSID20308378
    • 1198-30-7
    • AM807134
    • NSC203335
    • FT-0627508
    • SCHEMBL251028
    • W-205071
    • AKOS001295409
    • EN300-25592
    • AB03726
    • NSC-203335
    • isoquinolinecarbonitrile
    • BB 0268026
    • 1-isoquinoline carbonitrile
    • SY034107
    • AQ-776/40170967
    • 125771-26-8
    • isoquinoline-1-carbonitrile;1-CYANOISOQUINOLINE
    • MFCD00134166
    • UNII-Y94LJ44YSD
    • Isoquinaldonitrile
    • Maybridge1_002114
    • CCG-45292
    • SR-01000635070-1
    • PS-5499
    • isoquinaldinic nitrile
    • DB-004631
    • STK774048
    • 627-280-2
    • MDL: MFCD00134166
    • Inchi: 1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H
    • InChI Key: HJHXYSBRTVFEDD-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CC=CC=2C=1C#N
    • BRN: 119104

Computed Properties

  • Exact Mass: 154.05300
  • Monoisotopic Mass: 154.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 36.7A^2

Experimental Properties

  • Color/Form: Solid
  • Density: 1.21
  • Melting Point: 90-92 °C (lit.)
  • Boiling Point: 348.9 °C at 760 mmHg
  • Flash Point: 121.6 °C
  • Refractive Index: 1.654
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 36.68000
  • LogP: 2.10648
  • Solubility: It was dissolved in ethanol and diethyl ether and hydrolyzed to obtain isoquinaric acid

Isoquinoline-1-carbonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H312-H315-H319-H332-H335
  • Warning Statement: P261-P280-P305 + P351 + P338
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38
  • Packing Group:III
  • Hazard Level:6.1

Isoquinoline-1-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Isoquinoline-1-carbonitrile Pricemore >>

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Isoquinoline-1-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1198-30-7)Isoquinoline-1-carbonitrile
Order Number:A2493
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1186.0/394.0
Email:sales@amadischem.com

Isoquinoline-1-carbonitrile Related Literature

Additional information on Isoquinoline-1-carbonitrile

Isoquinoline-1-carbonitrile (CAS No. 1198-30-7): A Versatile Scaffold in Modern Chemical Biology and Medicinal Chemistry

Isoquinoline-1-carbonitrile, with the chemical identifier CAS No. 1198-30-7, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, characterized by its fused benzene and pyridine rings with a cyano group at the 1-position, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. Its unique structural features not only make it a valuable intermediate in organic synthesis but also endow it with potential applications in the development of novel therapeutic agents.

The significance of Isoquinoline-1-carbonitrile in contemporary research is underscored by its role as a precursor in the preparation of more complex molecules. The cyano group at the 1-position of the isoquinoline core provides a reactive handle for further functionalization, enabling chemists to tailor its properties for specific applications. This reactivity has been exploited in the synthesis of various bioactive compounds, including alkaloid-like molecules and heterocyclic derivatives with potential therapeutic value.

Recent advancements in synthetic methodologies have further enhanced the utility of Isoquinoline-1-carbonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of substituted isoquinoline derivatives, expanding the structural diversity accessible from this scaffold. These techniques have been particularly valuable in the preparation of complex natural products and drug-like molecules, where precise control over molecular architecture is crucial.

The pharmacological profile of derivatives of Isoquinoline-1-carbonitrile has been extensively studied, revealing a broad spectrum of biological activities. Research has demonstrated that isoquinoline-based compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The cyano group, in particular, has been shown to modulate the bioactivity of these molecules by influencing their interactions with biological targets. This has led to the identification of several lead compounds that are currently undergoing further investigation in preclinical studies.

In the context of drug discovery, Isoquinoline-1-carbonitrile has been utilized as a key intermediate in the development of small-molecule inhibitors targeting various enzymes and receptors. Its structural motif is found in several approved drugs, highlighting its importance as a pharmacophore. The ability to modify its core structure while retaining biological activity has made it an attractive choice for medicinal chemists seeking to design novel therapeutics.

The synthesis of Isoquinoline-1-carbonitrile itself can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Traditional methods often involve condensation reactions between appropriate precursors, while modern approaches may employ catalytic systems that improve efficiency and reduce byproduct formation. These advancements have not only streamlined the production process but also made it more environmentally sustainable.

The versatility of Isoquinoline-1-carbonitrile extends beyond its role as a synthetic intermediate; it also serves as a model system for studying fundamental chemical transformations. Researchers have leveraged this compound to explore novel reaction mechanisms and develop new catalytic systems that could have broader applications in organic synthesis. Such studies contribute to the advancement of chemical methodology and provide insights into the underlying principles governing molecular transformations.

Looking ahead, the future prospects for Isoquinoline-1-carbonitrile are promising, with ongoing research aimed at uncovering new applications and expanding its utility in drug discovery and materials science. The continued exploration of its derivatives and synthetic modifications holds promise for the development of innovative therapeutic strategies against various diseases. Additionally, its potential applications in nanotechnology and material science are being explored, suggesting that this compound may play a significant role beyond traditional pharmaceuticals.

In summary, Isoquinoline-1-carbonitrile (CAS No. 1198-30-7) stands as a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features, coupled with its reactivity and biological significance, make it an indispensable tool for researchers seeking to develop novel therapeutics and explore new synthetic methodologies. As scientific understanding continues to evolve, it is likely that this compound will remain at the forefront of innovation in these fields.

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Amadis Chemical Company Limited
(CAS:1198-30-7)Isoquinoline-1-carbonitrile
A2493
Purity:99%/99%
Quantity:100g/25g
Price ($):1186.0/394.0
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